

A Comparative Structural Analysis of Fluorinated Phenylboronic Acid Isomers

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Compound of Interest

Compound Name: 3-Fluoro-4-formylphenylboronic acid

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Fluorinated phenylboronic acids are a critical class of compounds in drug discovery, materials science, and synthetic chemistry.^{[1][2]} The introduction of fluorine atoms significantly alters the electronic properties, lipophilicity, metabolic stability, and binding affinity of the parent molecule. ^[1] This guide provides a detailed comparative analysis of the structural and physicochemical properties of ortho-, meta-, and para-fluorinated phenylboronic acid isomers, supported by experimental and computational data.

Comparative Physicochemical and Spectroscopic Data

The position of the fluorine atom on the phenyl ring exerts a profound influence on the molecule's acidity (pKa) and its nuclear magnetic resonance (NMR) characteristics. These differences are critical for applications ranging from catalysis to the design of biological sensors.

Isomer	pKa	¹ H NMR (δ, ppm)	¹¹ B NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹⁹ F NMR (δ, ppm)
o-Fluorophenyl boronic acid	-	7.28 (d), 6.84 (t)[3]	~28-30	153, 150, 137, 130, 120, 117[3]	~ -114
m-Fluorophenyl boronic acid	~8.6	Not specified	~29-31	Not specified	~ -113
p-Fluorophenyl boronic acid	8.27[4]	Not specified	~29-31	Not specified	~ -116
Phenylboronic acid (unsubstituted)	8.8[5]	-	-	-	-

Note: NMR chemical shifts can vary based on solvent and experimental conditions. The data presented is a representative range compiled from various sources.[3][5][6][7][8][9][10]

Comparative Structural Parameters (X-ray Crystallography & Computational Data)

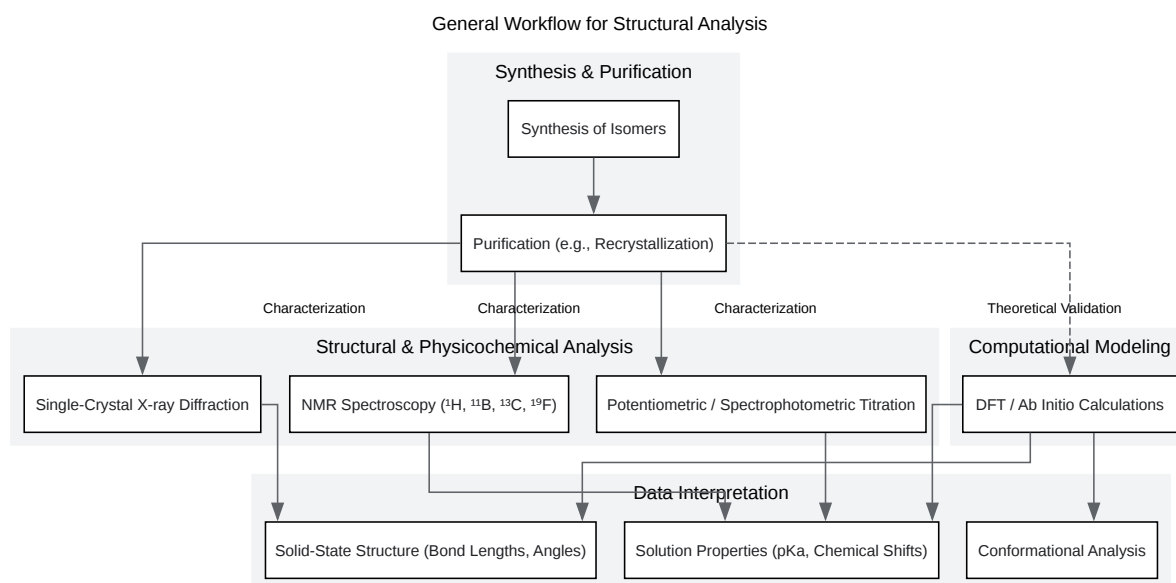
The substitution pattern of the fluorine atom directly impacts the bond lengths, bond angles, and overall conformation of the molecule. X-ray crystallography and computational modeling provide precise measurements of these structural features. In the solid state, these molecules often form hydrogen-bonded dimers.[5][11]

Parameter	o-Fluorophenylboronic acid	m-Fluorophenylboronic acid	p-Fluorophenylboronic acid
C-B Bond Length (Å)	~1.56 - 1.58	~1.56 - 1.58	~1.56 - 1.58
B-O Bond Length (Å)	~1.35 - 1.37	~1.35 - 1.37	~1.35 - 1.37
C-F Bond Length (Å)	~1.35 - 1.37	~1.36 - 1.38	~1.36 - 1.38
C-B-O Dihedral Angle (°)	Varies, influenced by potential intramolecular O-H...F hydrogen bonding [12]		
		Varies	Varies

Note: The structural data represents typical values obtained from computational studies (DFT, MP2) and X-ray diffraction data.[\[2\]](#)[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The exact values can differ based on the crystal packing and computational method used.

Experimental and Analytical Workflow

The structural characterization of fluorinated phenylboronic acid isomers involves a multi-faceted approach, combining synthesis, purification, and various analytical techniques to elucidate their properties in both the solid state and in solution.

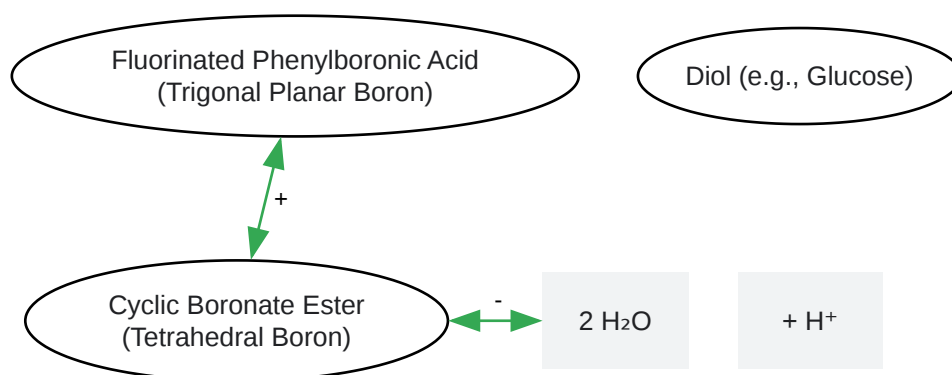


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Workflow for the structural analysis of isomers.

Biological Application: Glucose Sensing Mechanism

A key application of phenylboronic acids is in the development of sensors for diol-containing molecules, such as glucose. The reversible covalent interaction between the boronic acid and the diol forms a cyclic boronate ester. This binding event can be transduced into a detectable signal. The acidity of the boronic acid is crucial, as the binding affinity is pH-dependent.



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Reversible binding of boronic acid to a diol.

Experimental Protocols

Single-Crystal X-ray Diffraction

- **Crystal Growth:** Single crystals of the fluorinated phenylboronic acid isomers are typically grown by slow evaporation of a suitable solvent (e.g., water, ethanol, or a mixture).
- **Data Collection:** A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often a low temperature like 150 K, using a specific radiation wavelength (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).^[3]
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

- **Sample Preparation:** A small amount of the analyte (e.g., 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.^{[5][7]} For certain isomers, boroxine formation can be an issue, which may be resolved by adding a drop of D₂O.^[5]
- **Data Acquisition:** ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).^[7]
- **Data Processing:** The spectra are processed (Fourier transform, phase correction, baseline correction) and referenced. For ¹H and ¹³C spectra, the residual solvent peak is often used

as an internal standard.[7] 2D NMR experiments like COSY and HSQC may be used for unambiguous signal assignment.[5]

pKa Determination (Potentiometric Titration)

- **Solution Preparation:** A solution of the boronic acid of known concentration is prepared in a suitable solvent system (e.g., water or a water/methanol mixture).
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
- **Data Analysis:** The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Computational Modeling

- **Geometry Optimization:** The initial molecular structures of the isomers are built and subjected to geometry optimization using quantum chemical methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p) or Møller-Plesset perturbation theory (MP2).[8][12]
- **Frequency Calculations:** Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).
- **Property Calculation:** Various properties, including bond lengths, bond angles, dihedral angles, and NMR chemical shifts (using methods like GIAO), can be calculated from the optimized structures.[8] Conformational analysis can be performed by scanning key dihedral angles to map the potential energy surface.[13]

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